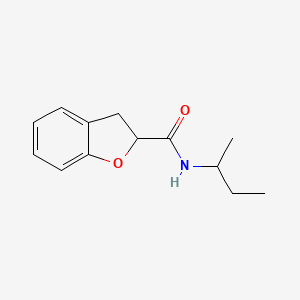
N-butan-2-yl-2,3-dihydro-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butan-2-yl-2,3-dihydro-1-benzofuran-2-carboxamide, also known as GW501516 or Endurobol, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, as it was found to increase endurance and reduce body fat in animal studies. However, due to its performance-enhancing properties, it has been banned by the World Anti-Doping Agency (WADA) since 2009.
Mechanism of Action
N-butan-2-yl-2,3-dihydro-1-benzofuran-2-carboxamide exerts its effects by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and oxidative stress. Upon activation, PPARδ increases the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, leading to increased energy expenditure and improved metabolic homeostasis.
Biochemical and Physiological Effects:
N-butan-2-yl-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects in animal studies. It increases endurance and exercise capacity by stimulating the production of mitochondria and promoting the use of fatty acids as an energy source. It also reduces body fat and improves insulin sensitivity by increasing the expression of genes involved in lipid metabolism and glucose uptake. Furthermore, it has anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-butan-2-yl-2,3-dihydro-1-benzofuran-2-carboxamide has several advantages for laboratory experiments, including its high potency, selectivity, and specificity for PPARδ. It also has a long half-life and can be administered orally, making it convenient for animal studies. However, its use is limited by its banned status in sports and the potential for off-target effects, as PPARδ is expressed in various tissues and has multiple functions.
Future Directions
Despite its banned status, N-butan-2-yl-2,3-dihydro-1-benzofuran-2-carboxamide continues to be an area of active research, with several potential future directions. These include the development of more selective and potent PPARδ agonists, the investigation of its effects on other metabolic and cardiovascular parameters, and the exploration of its neuroprotective effects in human studies. Moreover, the elucidation of its molecular mechanisms of action may lead to the identification of novel therapeutic targets for various diseases.
Synthesis Methods
The synthesis of N-butan-2-yl-2,3-dihydro-1-benzofuran-2-carboxamide involves a multi-step process, starting with the reaction of 2-bromo-4-methylthiophene with 2,2,2-trifluoroethylamine to form 2-(2,2,2-trifluoroethylthio)-4-methylthiophene. This intermediate is then reacted with 2-(4-(2-(2-methylpropylamino)-2-oxoethyl)phenyl)acetic acid to yield N-butan-2-yl-2,3-dihydro-1-benzofuran-2-carboxamide. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
Scientific Research Applications
N-butan-2-yl-2,3-dihydro-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields, including cardiovascular and metabolic diseases, cancer, and neurodegenerative disorders. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models of obesity and diabetes. Moreover, it has been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-butan-2-yl-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-9(2)14-13(15)12-8-10-6-4-5-7-11(10)16-12/h4-7,9,12H,3,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYPADVVCZBPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-2,3-dihydro-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(methoxymethyl)phenyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7514295.png)
![2-[(5-Fluoro-2-methoxyphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7514301.png)





![2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7514326.png)
![2-[[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7514333.png)



